molecular formula C16H17NO4 B5823369 3,5-dimethoxy-N-(3-methoxyphenyl)benzamide

3,5-dimethoxy-N-(3-methoxyphenyl)benzamide

Cat. No.: B5823369
M. Wt: 287.31 g/mol
InChI Key: CICCEWDIWGWGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(3-methoxyphenyl)benzamide, also known as 'DMPEA', is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and has been found to exhibit potent hallucinogenic effects. In recent years, DMPEA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

DMPEA exerts its pharmacological effects by binding to various receptors in the brain, including serotonin receptors. It has been suggested that DMPEA may act as a partial agonist at the 5-HT2A receptor, which is the same receptor that is targeted by hallucinogenic drugs such as LSD and psilocybin.
Biochemical and Physiological Effects:
DMPEA has been found to induce hallucinogenic effects in humans, including altered perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, which suggests its potential use as a cardiovascular stimulant.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages as a research tool, including its potent hallucinogenic effects and its affinity for serotonin receptors. However, its use in laboratory experiments is limited by its potential toxicity and the difficulty in obtaining pure samples of the compound.

Future Directions

There are several future directions for research on DMPEA. One potential area of study is its use in the treatment of psychiatric disorders, particularly depression and anxiety. Another area of research could be the development of novel compounds based on the structure of DMPEA, which may exhibit improved pharmacological properties. Additionally, further studies could be conducted to investigate the potential toxic effects of DMPEA and its derivatives.

Synthesis Methods

The synthesis of DMPEA involves the condensation of 3,5-dimethoxyaniline with 3-methoxybenzoyl chloride in the presence of a base catalyst, such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure DMPEA.

Scientific Research Applications

DMPEA has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. DMPEA has also been shown to have an affinity for serotonin receptors, which suggests its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.

Properties

IUPAC Name

3,5-dimethoxy-N-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-19-13-6-4-5-12(9-13)17-16(18)11-7-14(20-2)10-15(8-11)21-3/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICCEWDIWGWGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.